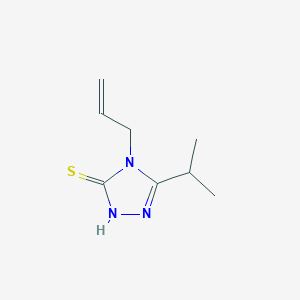

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of triazole derivatives and allyl or isopropyl substituents . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the presence of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an essential building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its ability to undergo nucleophilic substitution and oxidation reactions.

Table 1: Chemical Reactions Involving 4-Allyl-5-Isopropyl-4H-1,2,4-Triazole-3-Thiol

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form substituted derivatives. |

| Oxidation | Can be oxidized to sulfoxides or sulfones using oxidizing agents. |

| Reduction | Reduced using sodium borohydride to yield thiols or other derivatives. |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, making it a candidate for therapeutic applications.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, it was found to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of key enzymes involved in fungal cell wall synthesis.

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research explores the potential of this compound as a therapeutic agent for treating infections and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Table 2: Potential Therapeutic Targets

| Target | Mechanism of Action |

|---|---|

| Enzymes in Bacterial Cell Wall Synthesis | Inhibits enzymes critical for bacterial survival. |

| Inflammatory Pathways | Modulates pathways involved in inflammation reduction. |

Industrial Applications

Intermediate in Pharmaceutical Manufacturing

In industrial settings, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. It may also interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of an allyl group, leading to different chemical and biological properties.

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol:

Biologische Aktivität

4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-67-3) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships.

The molecular formula of this compound is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol. It is characterized by a thiol group that contributes to its reactivity and biological potential. The compound has been synthesized and evaluated for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound's antimicrobial activity was assessed against several bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

These findings suggest that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of the derivatives .

Cytotoxic Activity

In addition to antimicrobial effects, triazole derivatives have shown promising cytotoxic activities against various cancer cell lines. A study highlighted the cytotoxic effects of compounds related to triazoles on colorectal cancer cells (HT-29). The study reported that specific derivatives exhibited IC50 values as low as 0.85 µM, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. For instance:

- Substituent Variation : The nature and position of substituents on the triazole ring significantly affect the biological profile. Aliphatic substitutions generally enhance activity compared to aromatic ones.

- Hydrophobicity : The hydrophobic nature of substituents plays a crucial role in determining the compound's interaction with biological targets.

The most active compounds identified in studies include those with specific substitutions that optimize their interaction with target enzymes involved in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activity using double serial dilutions against standard strains like Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that specific derivatives maintained significant antibacterial properties at low concentrations .

- Cytotoxic Evaluation : Research focused on the synthesis of bis-indolyl conjugates linked to triazoles demonstrated dual inhibition of PI3K and tankyrase pathways in colorectal cancer cells, showcasing the potential for these compounds as therapeutic agents in cancer treatment .

Eigenschaften

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBOBWLBDYQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391083 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-67-3 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.